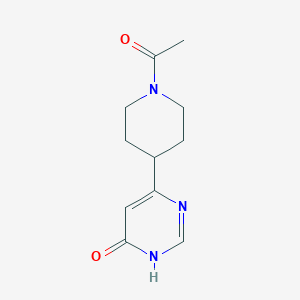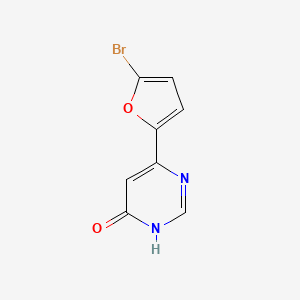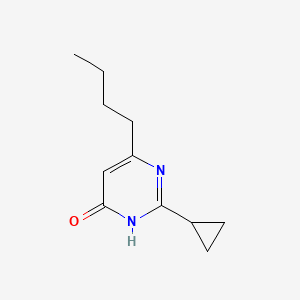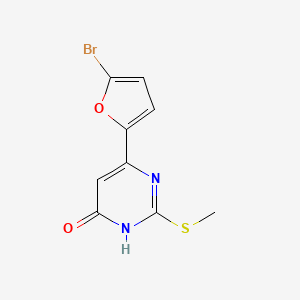
3-Bromo-2-cyano-6-(trifluoromethyl)phenylacetic acid
Overview
Description
3-Bromo-2-cyano-6-(trifluoromethyl)phenylacetic acid, also known as 3-Bromo-2-cyano-6-TFMPAA, is a synthetic organic compound used in various scientific research applications. It is a brominated alkyl carboxylic acid that is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other materials. The compound is also used as a reagent in various chemical reactions, such as acid-catalyzed reactions, and as a catalyst in various organic reactions.
Scientific Research Applications
3-Bromo-2-cyano-6-(trifluoromethyl)phenylacetic acidano-6-TFMPAA is used in a variety of scientific research applications. The compound is used as a reagent in various acid-catalyzed reactions, such as the synthesis of 3-aminopropanoic acid and 3-bromopropanoic acid. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other materials. In addition, the compound is used as a catalyst in various organic reactions, such as the synthesis of 3-bromo-2-oxo-1-propene.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-6-(trifluoromethyl)phenylacetic acidano-6-TFMPAA is not well understood. However, it is believed that the compound acts as an acid catalyst in acid-catalyzed reactions. In addition, the compound may act as a nucleophile in certain organic reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2-cyano-6-(trifluoromethyl)phenylacetic acidano-6-TFMPAA are not well understood. However, the compound has been shown to be non-toxic and non-irritating when used in laboratory experiments.
Advantages and Limitations for Lab Experiments
3-Bromo-2-cyano-6-(trifluoromethyl)phenylacetic acidano-6-TFMPAA has several advantages and limitations when used in laboratory experiments. The compound is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. In addition, the compound has a low melting point and is relatively stable in the presence of heat and light. However, the compound can be toxic when inhaled or ingested, and it can be corrosive to skin and eyes.
Future Directions
The future directions for 3-Bromo-2-cyano-6-(trifluoromethyl)phenylacetic acidano-6-TFMPAA are numerous. The compound could be used in the synthesis of a variety of pharmaceuticals and agrochemicals, and it could be used as a reagent or catalyst in various organic reactions. In addition, the compound could be used to study the biochemical and physiological effects of brominated alkyl carboxylic acids, and it could be used to develop new methods of synthesis for various compounds. Finally, the compound could be used to further explore the mechanism of action of brominated alkyl carboxylic acids, and to develop new applications for the compound in scientific research.
properties
IUPAC Name |
2-[3-bromo-2-cyano-6-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-8-2-1-7(10(12,13)14)5(3-9(16)17)6(8)4-15/h1-2H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMBJRGGQYZRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)CC(=O)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-6-(trifluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486793.png)
![3-Cyclopentyl-5-(1-hydroxyethyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1486794.png)

![6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1486800.png)






